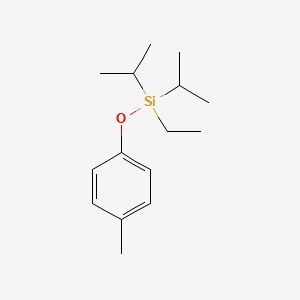
Ethyl(4-methylphenoxy)di(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethyl, 4-methylphenoxy, and di(propan-2-yl) groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride to produce silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Ethyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its silicon atom can form stable bonds with other elements, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phenyltrimethoxysilane
- Methyltriethoxysilane
- Vinyltriethoxysilane
Comparison
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. For example, Phenyltrimethoxysilane and Methyltriethoxysilane lack the phenoxy group, resulting in different reactivity and applications. Vinyltriethoxysilane, on the other hand, contains a vinyl group, which makes it more suitable for polymerization reactions .
Properties
CAS No. |
59280-38-5 |
|---|---|
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
ethyl-(4-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-10-8-14(6)9-11-15/h8-13H,7H2,1-6H3 |
InChI Key |
WMGOEAGMHGFBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















